molecular formula C13H11Cl2N3O B12237044 N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12237044
M. Wt: 296.15 g/mol
InChI Key: YKUXTYUIRRJOJU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, along with an ethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichloroaniline with ethyl acetoacetate to form an intermediate compound. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity in substitution reactions, while the pyrimidine ring provides a stable scaffold for further modifications. Additionally, the presence of the carboxamide group allows for potential interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(14)5-10(11)15/h3-7H,2H2,1H3,(H,18,19)

InChI Key

YKUXTYUIRRJOJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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